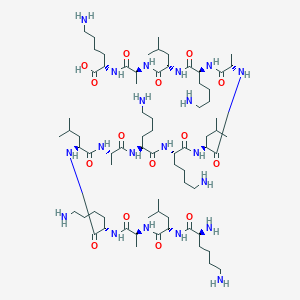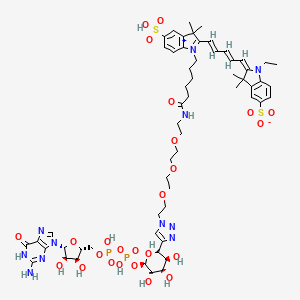
Decyclohexanamine-Exatecan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyclohexanamine-Exatecan is a derivative of camptothecin, a quinoline alkaloid known for its potent antineoplastic properties. This compound is primarily used in scientific research and has shown significant promise in cancer treatment due to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decyclohexanamine-Exatecan is synthesized through a series of chemical reactions starting from camptothecinThe reaction conditions typically include the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity of over 98% .
Análisis De Reacciones Químicas
Types of Reactions
Decyclohexanamine-Exatecan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Decyclohexanamine-Exatecan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of topoisomerase I inhibition and DNA interaction.
Biology: Employed in cell biology to investigate the effects of topoisomerase I inhibition on cell cycle and apoptosis.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its potent antineoplastic properties.
Industry: Utilized in the development of new drug delivery systems and formulations.
Mecanismo De Acción
Decyclohexanamine-Exatecan exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By binding to the topoisomerase I-DNA complex, this compound stabilizes the complex and prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Topotecan: Another camptothecin derivative used in cancer treatment.
Irinotecan: A camptothecin derivative used in chemotherapy.
Exatecan: A water-soluble camptothecin derivative with similar topoisomerase I inhibition properties.
Uniqueness
Decyclohexanamine-Exatecan is unique due to its enhanced stability and potency compared to other camptothecin derivatives. Its ability to form stable complexes with topoisomerase I and its improved solubility make it a promising candidate for further development in cancer therapy .
Propiedades
Fórmula molecular |
C21H17FN2O4 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
(19S)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C21H17FN2O4/c1-3-21(27)14-6-17-18-12(5-11-4-10(2)15(22)7-16(11)23-18)8-24(17)19(25)13(14)9-28-20(21)26/h4-7,27H,3,8-9H2,1-2H3/t21-/m0/s1 |
Clave InChI |
GATBZNISYBKSSQ-NRFANRHFSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)C)F)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)C)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)

![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)










